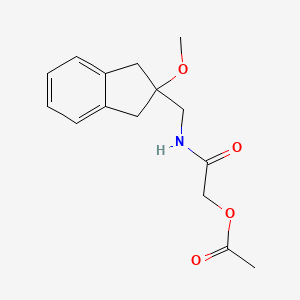

2-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-oxoethyl acetate

Description

2-(((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-oxoethyl acetate is a structurally complex compound featuring a 2,3-dihydro-1H-indene core substituted with a methoxy group, an acetoxyethylamino side chain, and a ketone functionality. This molecule is synthesized via multi-step organic reactions, including Friedel-Crafts alkylation, oxidation, and esterification (as inferred from analogous indanone syntheses in and ).

Properties

IUPAC Name |

[2-[(2-methoxy-1,3-dihydroinden-2-yl)methylamino]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11(17)20-9-14(18)16-10-15(19-2)7-12-5-3-4-6-13(12)8-15/h3-6H,7-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDUWJWTSMNNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC1(CC2=CC=CC=C2C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-oxoethyl acetate typically involves multiple steps. One common method starts with the preparation of the indene derivative, which can be synthesized through a Michael addition reaction involving 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . This intermediate is then subjected to further reactions to introduce the methoxy and amino groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-oxoethyl acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-oxoethyl acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic effects or other applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several analogs, including:

- 1-((2-Methoxyphenyl)amino)-2-oxoethyl acetate (CAS 7267-26-7): Contains a methoxyphenyl group instead of the dihydroindenyl moiety, reducing steric bulk but retaining the 2-oxoethyl acetate backbone.

- Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (CAS 139507-52-1): Lacks the indene core but features a similar acetoxyamino ketone structure, offering simpler synthetic accessibility.

- 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate: Shares the dihydroindenone scaffold but replaces the aminoethyl acetate group with a simpler acetate substituent.

Physicochemical Properties

Key properties are summarized in Table 1:

*Inferred from structural analysis. †Estimated via analogy to indanone derivatives.

The target compound exhibits higher molecular weight and lipophilicity (XLogP3 ~1.8) compared to simpler analogs like Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (XLogP3 = 0.4).

Biological Activity

The compound 2-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-oxoethyl acetate is a synthetic organic molecule that has garnered interest in various biological applications due to its unique structural characteristics. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as an indene derivative, characterized by the presence of a methoxy group and an amino-acetate moiety. Its molecular formula is , and it has a complex structure that influences its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that indene derivatives can inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

- Neuroprotective Effects : Some derivatives have shown potential in protecting neural cells from damage.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and increasing reactive oxygen species (ROS) levels.

- Reactive Oxygen Species Modulation : Enhanced ROS production can lead to oxidative stress, which is cytotoxic to certain cell types, particularly cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

-

Anticancer Activity :

- A study on similar indole derivatives demonstrated potent anti-proliferative effects against breast cancer cell lines (SK-BR-3 and MDA-MB-231) with IC50 values indicating significant efficacy. The mechanism involved the inhibition of thioredoxin reductase leading to increased ROS levels and apoptosis induction .

Compound Cell Line IC50 (µM) Mechanism Indole Derivative A SK-BR-3 10 ROS induction Indole Derivative B MDA-MB-231 15 Apoptosis via Bax activation - Antimicrobial Activity :

- Neuroprotective Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.